molecular formula C14H11N5O B2931682 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-17-0

7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2931682
CAS No.: 303146-17-0
M. Wt: 265.276
InChI Key: HKXNBTTVDSJQGN-UHFFFAOYSA-N
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Description

7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic small molecule based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a structure of significant interest in medicinal chemistry and drug design . The TP core is isoelectronic with purines, allowing it to function as a potential bioisostere in the design of novel enzyme inhibitors, particularly for targeting ATP-binding sites in kinases and other nucleotide-binding proteins . This specific derivative features a 5-methylfuryl substituent at the 7-position and a pyrrole group at the 2-position, modifications that are typically explored to fine-tune the compound's electronic properties, binding affinity, and selectivity towards biological targets. The TP scaffold is known for its versatility, with applications investigated in areas such as cancer chemotherapy, treatment of neurodegenerative diseases, and as anti-parasitic agents . Furthermore, the heterocyclic nitrogen atoms in the TP ring system confer metal-chelating properties, which can be exploited in the development of diagnostic agents or therapeutics that involve metal-ion coordination . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

7-(5-methylfuran-2-yl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-10-4-5-12(20-10)11-6-7-15-13-16-14(17-19(11)13)18-8-2-3-9-18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXNBTTVDSJQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and efficiency. The choice of solvents, temperature control, and reaction time are critical factors in achieving high yields and minimizing by-products. Continuous monitoring and optimization of the production process are essential to maintain quality standards.

Chemical Reactions Analysis

Types of Reactions: 7-(5-Methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the compound.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce specific functional groups.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce saturated analogs

Scientific Research Applications

Chemistry: In the field of chemistry, 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound's unique properties also make it useful in industrial applications, such as in the production of advanced materials and coatings. Its chemical stability and reactivity can be harnessed to create innovative products.

Mechanism of Action

The mechanism by which 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with molecular targets and pathways. The specific binding to receptors or enzymes can modulate biological activities, leading to desired therapeutic outcomes. The detailed mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Substituent Effects at Position 7

  • A closely related analog, 7-(5-methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 303145-74-6), has a molecular weight of 215.22 g/mol and serves as a reference for furyl-containing derivatives .
  • 7-(2-Fluorophenyl) (Compound 9a) : This derivative exhibited a melting point of 211–212°C and moderate yield (53%). The electron-withdrawing fluorine atom may reduce bioavailability compared to the furyl group .
  • 7-(3-Pyrrolyl) (Compound 9b) : Synthesized in 65% yield, this analog highlights the impact of heterocyclic substituents on synthetic accessibility .

Substituent Effects at Position 2

  • 2-Sulfonamide (Compounds 8a–8f) : Sulfonamide derivatives demonstrate herbicidal activity, suggesting that substitutions at position 2 can drastically alter functional outcomes .
  • 2-(4-Methoxyphenyl) (S1-TP, S2-TP, S3-TP): These derivatives exhibit distinct electrochemical behaviors, with oxidation potentials influenced by electron-donating groups like methoxy .

Spectroscopic and Thermal Data

  • ¹H NMR Trends : Aromatic protons in analogs such as 9a resonate at δ 6.77–8.85 ppm, while methoxy groups (e.g., in compound 5j) appear at δ 3.80 ppm .
  • Melting Points : Derivatives with rigid substituents (e.g., 9a: 211–212°C) exhibit higher melting points than those with flexible chains .

Anticancer Potential

  • The [1,2,4]triazolo[1,5-a]pyrimidine scaffold inhibits targets like tubulin and carbonic anhydrase isoforms (hCA IX/XII). For instance, 7-(3′,4′,5′-trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives show antiproliferative activity linked to substituent flexibility . The target compound’s pyrrole and furyl groups may optimize binding to similar targets.

Antifungal and Herbicidal Activity

  • 5-Chloro-6-(pentafluorophenyl)-7-(4-methyl-piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine demonstrates fungicidal activity, highlighting the role of halogenated substituents .
  • Sulfonamide analogs (8a–8f) are effective herbicides, though the target compound’s substituents may favor different applications .

Electrochemical Behavior

  • Triazolopyrimidinones (S1-TP, S2-TP, S3-TP) exhibit oxidation peaks at +0.85 V to +1.10 V, influenced by electron-donating groups . The target compound’s furyl and pyrrole substituents may modulate redox properties similarly.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Yield (%) Key Activity/Property Reference
Target Compound 7-(5-methyl-2-furyl), 2-(pyrrole) Not reported N/A
7-(5-Methyl-2-furyl)-2-amine analog 7-(5-methyl-2-furyl), 2-NH₂ 215.22 Structural reference
7-(2-Fluorophenyl)-triazolo[1,5-a]pyrimidine (9a) 7-(2-fluorophenyl) 186.05 53 Moderate thermal stability
S2-TP (piperidinomethyl) 5-(piperidinomethyl), 2-(4-methoxyphenyl) 378.44 Electroactive (oxidation +1.00 V)
5j (2-methoxyphenoxy) 7-(2-methoxyphenoxy), 5-phenyl 318.33 43.5 Herbicidal lead

Biological Activity

The compound 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and adenosine receptor antagonism. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C14H11N5O
  • Molecular Weight : 265.27 g/mol
  • CAS Number : 303146-17-0

The structure of the compound integrates a triazolo-pyrimidine core with a furan and pyrrole substituent, which are known to enhance biological interactions.

2. Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines possess significant anticancer properties. For instance, compounds structurally similar to This compound have demonstrated antiproliferative effects against various cancer cell lines. The specific mechanisms often involve the inhibition of key enzymes or pathways associated with cancer cell growth and survival .

Case Study: Antiproliferative Effects

In a comparative study on related triazolo-pyrimidines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ABreast Cancer15Inhibition of DHFR
Compound BColon Cancer20Induction of apoptosis
This compound TBDTBDTBD

Note: Specific data for This compound is currently under investigation.

3. Adenosine Receptor Antagonism

Research has shown that certain triazolo-pyrimidines act as antagonists at adenosine receptors, particularly the A2A subtype. This activity could suggest potential therapeutic applications in conditions such as Parkinson's disease and cancer therapy. The structural characteristics that enhance receptor binding include the presence of specific substituents on the triazole ring and the overall three-dimensional conformation of the molecule .

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in nucleotide synthesis or metabolic pathways critical for cell proliferation.
  • Receptor Modulation : Interaction with adenosine receptors can alter cellular signaling pathways that regulate growth and apoptosis.

Q & A

How can researchers optimize the synthesis of 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine to improve yield and purity?

Methodological Answer:

  • Transition metal-free C–H functionalization is a key strategy, as demonstrated in the synthesis of triazolo[1,5-a]pyrimidine derivatives. Starting with 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, successive treatment with Grignard reagents (e.g., methylmagnesium bromide) introduces substituents at C-5 and C-7 positions .
  • Reaction optimization : Adjust stoichiometry of Grignard reagents (1.2–1.5 equivalents) and reaction time (6–8 hours at 0°C to room temperature) to minimize side products.
  • Purification : Use recrystallization (dioxane or ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor purity via HPLC or LC-MS .

What strategies enable the introduction of diverse substituents at the C-5 and C-7 positions of the triazolo[1,5-a]pyrimidine core?

Advanced Design Considerations:

  • Nucleophilic aromatic substitution : Use halogenated precursors (e.g., 6-bromo derivatives) to allow regioselective substitution with Grignard reagents, aryl boronic acids, or amines .
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl groups (e.g., furyl, pyrrolyl) using Pd catalysts. For example, 5-methyl-2-furyl groups can be introduced via Pd(PPh₃)₄-mediated coupling .
  • Mannich reactions : Introduce aminoalkyl substituents at C-7 using formaldehyde and secondary amines, though this may reduce receptor affinity if steric hindrance increases .

How do structural modifications at specific positions influence photophysical and redox properties?

Data-Driven Analysis:

  • Electron-withdrawing groups (EWGs) at C-5 (e.g., nitro, trifluoromethyl) enhance electron deficiency, red-shifting absorption spectra (λmax ~350–400 nm) and lowering LUMO levels by ~0.5–1.0 eV .
  • Electron-donating groups (EDGs) at C-7 (e.g., methyl, furyl) increase π-conjugation, improving fluorescence quantum yields (ΦF up to 0.45) .
  • Redox properties : Cyclic voltammetry shows reversible reduction peaks at −1.2 to −1.5 V (vs. Ag/AgCl) for nitro-substituted derivatives, making them candidates for energetic materials .

What computational methods predict the energetic properties of triazolo[1,5-a]pyrimidine derivatives?

Advanced Modeling Approaches:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess stability (e.g., 5-nitro derivatives have gaps ~3.5 eV, indicating high reactivity) .
  • Molecular dynamics simulations : Predict crystal packing and detonation velocities (e.g., 2-nitro-5,7-bis(trifluoromethyl) derivatives exhibit velocities ~8,500 m/s) .
  • QSPR models : Correlate substituent electronegativity with impact sensitivity (R² >0.85 for nitro-containing analogues) .

How can researchers resolve contradictory spectral data when characterizing novel derivatives?

Analytical Workflow:

  • Multi-technique validation : Cross-reference ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for triazolo protons), IR (C=N stretches ~1600 cm⁻¹), and high-resolution MS (±5 ppm accuracy) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., confirm C-5 vs. C-7 substitution via single-crystal structures) .
  • Comparative literature analysis : Align data with published analogs (e.g., pyrazolo[1,5-a]pyrimidines in Acta Cryst. E69 ).

What in vitro assays evaluate the biological activity of this compound against neurological targets?

Experimental Design:

  • PDE10A inhibition : Measure IC₅₀ via fluorescence polarization assays using recombinant human PDE10A (CPL500036 showed IC₅₀ = 12 nM) .
  • Adenosine receptor binding : Radioligand displacement assays (³H-SCH58261 for A₂A receptors; Ki <10 nM for furyl-substituted derivatives) .
  • Cellular models : Test neuroprotection in SH-SY5Y cells exposed to oxidative stress (e.g., 30% viability improvement at 1 μM) .

How does the furyl group at C-7 influence receptor binding affinity and selectivity?

Structure-Activity Relationship (SAR):

  • Critical role of the furan ring : SCH58261 (5-amino-7-phenethyl-2-furyl derivative) shows A₂A receptor Ki = 0.8 nM. Replacing furyl with phenyl reduces affinity >100-fold .
  • Hydrogen bonding : The furan oxygen forms a key interaction with Thr256 in the A₂A receptor binding pocket (mutation studies confirm ~50% affinity loss) .
  • Substituent tolerance : Ethoxy or methyl groups at the furan 5-position reduce solubility without improving affinity .

How can analogues be designed to improve aqueous solubility without compromising activity?

Advanced Modifications:

  • PEGylation : Introduce polyethylene glycol (PEG) chains at C-9 via Mannich reaction (e.g., 8-methyl-9-PEG derivatives), though this may reduce A₂A selectivity .
  • Ionizable groups : Add sulfonamide or carboxylic acid moieties (e.g., 2-sulfonylacetamides) to enhance solubility (logP reduction from 3.2 to 1.8) .
  • Prodrug strategies : Mask polar groups (e.g., acetylated amines) to improve bioavailability while maintaining target engagement .

What methodologies ensure reproducibility in multi-step syntheses of triazolo[1,5-a]pyrimidines?

Best Practices:

  • Stepwise monitoring : Use TLC (silica gel, UV detection) after each reaction step (e.g., Rf = 0.4 in ethyl acetate/hexane 1:1 for intermediates) .
  • Strict temperature control : Maintain −10°C during Grignard additions to prevent over-substitution .
  • Standardized workup : Quench reactions with saturated NH₄Cl, extract with dichloromethane (3×50 mL), and dry over Na₂SO₄ .

How are thermodynamic and kinetic parameters assessed in triazolo[1,5-a]pyrimidine reactivity?

Advanced Characterization:

  • DSC/TGA : Determine decomposition onset temperatures (e.g., 220–250°C for nitro derivatives) and enthalpy changes (ΔH ~−200 kJ/mol) .
  • Kinetic studies : Use UV-Vis spectroscopy to monitor reaction rates (e.g., pseudo-first-order kinetics for nucleophilic substitutions, k = 0.05 min⁻¹) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics for receptor-ligand interactions (ΔG ~−40 kJ/mol for A₂A antagonists) .

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